![molecular formula C5H9N5O3S2 B587466 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid CAS No. 1391054-56-0](/img/structure/B587466.png)
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
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Overview
Description
“2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid” is a chemical compound with the molecular formula C5 H9 N5 O3 S2 and a molecular weight of 251.29 .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is well known and has been the subject of considerable interest due to their applications in different fields .Chemical Reactions Analysis
The chemical reactions of 1,3,5-triazines involve the substitution of the C-Cl bond by C-O, C-N and C-S bonds .Scientific Research Applications
Antimicrobial Activity
1,3,5-triazine derivatives, which include “2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid”, have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial properties and have shown promising activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Some 1,3,5-triazines display important biological properties, including antitumor properties . They are used clinically to treat lung, breast, and ovarian cancer .
UV Light Absorber and Stabilizer
“2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid” is a very low volatile UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .
Inhibitor of DHFR and TrxR
A hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine has led to the generation of new compounds as potential inhibitors of DHFR (Dihydrofolate Reductase) and TrxR (Thioredoxin Reductase) .
Synthesis of High-Energy Compounds
The synthesis of high-energy compounds involves the use of 1,3,5-triazine derivatives . The reaction progress is controlled by TLC on Silufol UV-254 plates .
Antimalarial Activity
1,3,5-triazine derivatives exhibit antimalarial activity . This makes them a potential candidate for the development of new antimalarial drugs .
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity againstE. coli , representing Gram-negative bacteria, and S. aureus , representing Gram-positive bacteria .
Mode of Action
aureus, potentially targeting DNA gyrase .
Biochemical Pathways
Related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Related compounds have shown antimicrobial activity , suggesting that they may inhibit bacterial growth and replication.
properties
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJSEYJDXBICY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid | |
CAS RN |
1391054-56-0 |
Source
|
Record name | 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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